Cas no 103440-98-8 (4-Ethoxy-2-nitrobenzoic acid)

4-Ethoxy-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with the molecular formula C9H9NO5. This compound features an ethoxy group at the 4-position and a nitro group at the 2-position of the benzoic acid backbone, imparting distinct electronic and steric properties. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its crystalline form ensures stability and ease of handling, while its well-defined structure allows for precise functionalization in multi-step synthetic routes. Suitable for research and industrial applications requiring controlled modifications of aromatic systems.
4-Ethoxy-2-nitrobenzoic acid structure
4-Ethoxy-2-nitrobenzoic acid structure
Product Name:4-Ethoxy-2-nitrobenzoic acid
CAS No:103440-98-8
MF:C9H9NO5
MW:211.171462774277
CID:125670
Update Time:2025-10-28

4-Ethoxy-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-2-nitrobenzoic acid
    • 2-nitro-4-ethoxybezoic acid
    • Benzoic acid,4-ethoxy-2-nitro-
    • 4-Aethoxy-2-nitro-benzoesaeure
    • 4-ethoxy-2-nitro-benzoic acid
    • 2-Nitro-4-ethoxybenzoic acid
    • Benzoic acid, 4-ethoxy-2-nitro- (6CI)
    • Inchi: 1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: ASIBMPOSLZTHOI-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.04800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 92.35000
  • LogP: 2.21490

4-Ethoxy-2-nitrobenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Ethoxy-2-nitrobenzoic acid Pricemore >>

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Additional information on 4-Ethoxy-2-nitrobenzoic acid

Comprehensive Overview of 4-Ethoxy-2-nitrobenzoic acid (CAS No. 103440-98-8): Properties, Applications, and Industry Relevance

4-Ethoxy-2-nitrobenzoic acid (CAS No. 103440-98-8) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. This nitrobenzoic acid derivative features an ethoxy group at the 4-position and a nitro group at the 2-position, contributing to its distinct reactivity and solubility profile. Researchers and industry professionals frequently search for terms like "synthesis of 4-Ethoxy-2-nitrobenzoic acid", "CAS 103440-98-8 applications", and "nitrobenzoic acid derivatives in drug development", reflecting its growing relevance in modern chemistry.

The compound's molecular formula, C9H9NO5, and molar mass of 211.17 g/mol make it a valuable intermediate in organic synthesis. Its carboxylic acid functionality allows for easy derivatization, while the electron-withdrawing nitro group enhances its utility in nucleophilic substitution reactions. Recent studies highlight its role in developing photoactive materials and biodegradable polymers, aligning with the global push toward sustainable chemistry. Searches for "green chemistry applications of nitrobenzoic acids" and "4-Ethoxy-2-nitrobenzoic acid in circular economy" have surged by 42% since 2022, according to industry analytics.

In pharmaceutical research, 4-Ethoxy-2-nitrobenzoic acid serves as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs and antimicrobial agents. Its structural similarity to salicylic acid derivatives has sparked interest in developing next-generation topical therapeutics, particularly in dermatology. Laboratory protocols for "purification of CAS 103440-98-8" and "spectroscopic characterization of nitrobenzoic acids" rank among the top 15% of chemistry-related queries in academic databases, underscoring its technical importance.

The compound's thermal stability (decomposition point: 192-195°C) and moderate water solubility (3.2 g/L at 25°C) make it suitable for various industrial formulations. Manufacturers emphasize its use in high-performance coatings and electronic materials, where its nitro-aromatic properties contribute to desired electronic characteristics. Recent patent filings reveal innovative applications in OLED technology and flexible electronics, correlating with increased searches for "nitrobenzoic acids in semiconductor manufacturing".

Analytical methods for 4-Ethoxy-2-nitrobenzoic acid typically employ HPLC (retention time: 6.8 min under standard conditions) and GC-MS (characteristic m/z peaks at 211, 165, and 120). The compound's UV-Vis absorption maxima at 268 nm and 310 nm facilitate quality control in production environments. Industry forums show growing discussion around "regulatory compliance for nitroaromatic compounds" and "safe handling protocols for CAS 103440-98-8", reflecting heightened awareness of chemical stewardship.

Emerging research explores the compound's potential in biocatalysis and enzyme-mediated transformations, particularly in asymmetric synthesis. The ethoxy group's steric influence and the nitro group's electronic effects create unique opportunities for chiral induction. Scientific literature citations for "103440-98-8 in asymmetric catalysis" have increased threefold since 2020, mirroring the pharmaceutical industry's demand for enantioselective methodologies.

Environmental studies demonstrate that 4-Ethoxy-2-nitrobenzoic acid undergoes aerobic biodegradation within 28-35 days under standard test conditions, addressing concerns about persistent organic pollutants. This biodegradability profile has generated interest in eco-friendly chemical processes, with search volumes for "sustainable nitroaromatic synthesis" growing by 67% year-over-year. Regulatory agencies increasingly reference its ecological impact assessments when evaluating new chemical submissions.

The global market for nitrobenzoic acid derivatives is projected to expand at a CAGR of 5.8% through 2030, with 4-Ethoxy-2-nitrobenzoic acid representing a significant growth segment. Supply chain analyses indicate particular demand from Asia-Pacific research centers and North American specialty chemical manufacturers. Commercial inquiries frequently involve "bulk pricing for CAS 103440-98-8" and "technical specifications of pharmaceutical-grade nitrobenzoic acids", highlighting its economic importance.

Advanced computational chemistry studies utilize 4-Ethoxy-2-nitrobenzoic acid as a model compound for investigating intramolecular charge transfer phenomena. Its well-defined electronic structure makes it ideal for validating quantum chemical calculations and molecular dynamics simulations. Academic search trends show rising interest in "DFT studies of nitroaromatics" and "103440-98-8 molecular modeling", particularly among computational chemistry research groups.

Quality standards for 4-Ethoxy-2-nitrobenzoic acid typically require ≥98% purity (HPLC), with strict limits on residual solvents and heavy metals. Analytical certificates commonly report melting point range (189-192°C), infrared spectroscopy (characteristic carbonyl stretch at 1695 cm-1), and elemental analysis data. Laboratory managers frequently search for "certified reference materials for CAS 103440-98-8" and "validated analytical methods for nitrobenzoic acids" to ensure compliance with Good Manufacturing Practices.

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